Pyrazine-2,5-diol

Overview

Description

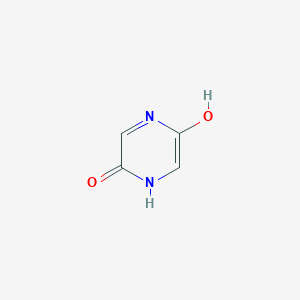

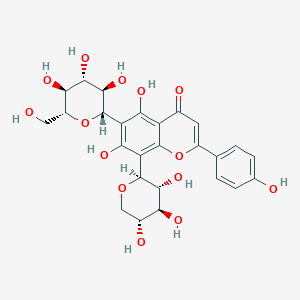

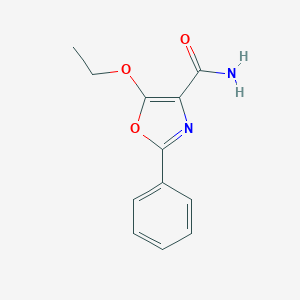

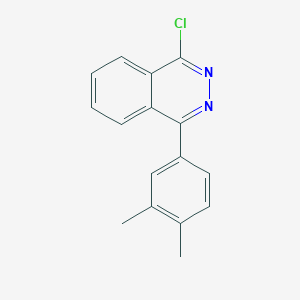

Pyrazine-2,5-diol, also known as 2,5-pyrazinediol, is a pyrazine substituted by a hydroxy group at positions 2 and 5 . It has a CAS Number of 134434-28-9 and a molecular weight of 112.09 .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C4H4N2O2/c7-3-1-5-4 (8)2-6-3/h1-2H, (H,5,8) (H,6,7) .

Physical And Chemical Properties Analysis

This compound is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The storage temperature is between 28 C .

Scientific Research Applications

Antimicrobial Activity

Pyrazines, including variants like 2,5-bis(1-methylethyl)-pyrazine, demonstrate broad-spectrum antimicrobial activity. They are potential bio-based fumigants with applications in the food industry, agriculture, or logistics due to their relatively low mammalian toxicity and antimicrobial efficacy at lower concentrations (Janssens et al., 2019).

Membrane Targeting Drug Carriers

Derivatives of pyrazine, such as 2,5-di(benzo[b]thiophen-2-yl)pyrazine, have been explored for their potential as membrane targeting drug carriers. They exhibit promising properties like high fluorescence intensity in organic solvents and the ability to accumulate in cells, making them suitable for developing new classes of anticancer drugs (Mazuryk et al., 2013).

Chemical Synthesis

In the field of chemical synthesis, pyrazine derivatives are synthesized through routes like acceptorless dehydrogenative coupling. These methods, catalyzed by earth-abundant metals like manganese, are environmentally friendly, generating water and hydrogen gas as the only byproducts (Daw et al., 2018).

Optoelectronic Properties

Pyrazine derivatives, such as 2,5-di(aryleneethynyl)pyrazines, have been investigated for their structural and optoelectronic properties. These compounds show potential in light-emitting devices, highlighting their significance in material science and electronics (Zhao et al., 2004).

Pharmaceutical Applications

Various pyrazine derivatives have been evaluated for diverse pharmacological effects, including antimicrobial, anticancer, and effects on the cardiovascular or nervous system. Some pyrazine-based compounds are already in clinical use, with ongoing research aiming to develop more effective pharmaceuticals (Doležal & Zítko, 2015).

Glomerular Filtration Rate Measurement

Hydrophilic pyrazine derivatives have been developed as fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR). These compounds exhibit low plasma protein binding and high renal excretion, making them suitable for clinical monitoring of kidney function (Rajagopalan et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazine-2,5-diol, a derivative of pyrazine, is a biologically active compound . Pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, some pyrazine-containing kinase inhibitors interact with an amino acid in the hinge region of the kinase protein . More research is needed to elucidate the specific mode of action of this compound.

Biochemical Pathways

Pyrazine derivatives have been found to affect various biological pathways, depending on their specific targets

Result of Action

Pyrazine derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular changes .

Biochemical Analysis

Biochemical Properties

Pyrazine-2,5-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme sodium-dependent noradrenaline transporter (SLC6A2), which is a significant regulator of adrenergic neurotransmitters . This interaction helps in lowering blood pressure and regulating cardiovascular functions. Additionally, this compound has been studied for its potential to degrade nicotine through interactions with the aerobic bacterium Arthrobacter nicotinovorans .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the sodium-dependent noradrenaline transporter can influence adrenergic signaling pathways, thereby affecting cardiovascular functions . Moreover, this compound’s role in nicotine degradation suggests its potential impact on cellular metabolism related to nicotine processing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the sodium-dependent noradrenaline transporter involves binding to the transporter protein, which in turn affects the transport of noradrenaline across cell membranes . This binding interaction can lead to the inhibition or activation of downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as lowering blood pressure and aiding in nicotine degradation . At higher doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its role in nicotine degradation involves interactions with specific enzymes in the aerobic bacterium Arthrobacter nicotinovorans . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic process.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The sodium-dependent noradrenaline transporter is one such transporter that facilitates the movement of this compound across cell membranes . This transport mechanism affects the compound’s localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the cell membrane due to its interaction with the sodium-dependent noradrenaline transporter . This localization can affect its activity and function within the cell.

properties

IUPAC Name |

5-hydroxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHRADXTTYICIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633423 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134434-28-9 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

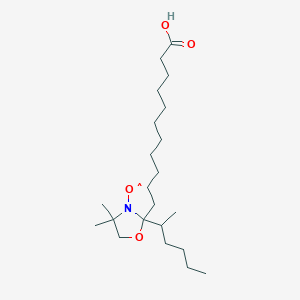

![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)